Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288
Description
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 (hereafter referred to as CH-288) is a synthetic analog of somatostatin (SRIF), a 14-amino acid neuropeptide with broad regulatory functions, including inhibition of growth hormone secretion and modulation of glucose metabolism. CH-288 features strategic modifications to the native SRIF sequence:
- Des-AA1,5: Deletion of amino acids 1 and 5 to enhance metabolic stability.
- [Tyr2]: Substitution at position 2 with tyrosine to improve receptor interactions.
- [D-Trp8]: Incorporation of D-tryptophan at position 8 to stabilize the hairpin structure and increase resistance to proteolysis.
- [IAmp9]: Replacement of lysine at position 9 with indole-3-acetic acid methyl ester (IAmp) to optimize aromatic interactions and receptor selectivity.
These modifications collectively improve CH-288’s conformational rigidity, serum stability, and receptor-binding specificity compared to native SRIF .
Properties
Molecular Formula |
C83H105N15O17S2 |
|---|---|
Molecular Weight |
1648.9 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16R,19S,22S,25S,28R,31R,34S)-31-(4-aminobutyl)-34-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C83H105N15O17S2/c1-47(2)86-42-55-29-27-54(28-30-55)40-64-77(108)97-70(48(3)100)81(112)93-65(39-52-22-12-7-13-23-52)78(109)98-71(49(4)101)82(113)94-67(44-99)79(110)96-69(83(114)115)46-117-116-45-68(95-72(103)59(85)36-53-31-33-57(102)34-32-53)80(111)88-61(26-16-17-35-84)73(104)89-62(37-50-18-8-5-9-19-50)74(105)90-63(38-51-20-10-6-11-21-51)75(106)92-66(76(107)91-64)41-56-43-87-60-25-15-14-24-58(56)60/h5-15,18-25,27-34,43,47-49,59,61-71,86-87,99-102H,16-17,26,35-42,44-46,84-85H2,1-4H3,(H,88,111)(H,89,104)(H,90,105)(H,91,107)(H,92,106)(H,93,112)(H,94,113)(H,95,103)(H,96,110)(H,97,108)(H,98,109)(H,114,115)/t48-,49-,59+,61-,62-,63+,64+,65+,66+,67+,68-,69+,70-,71-/m1/s1 |
InChI Key |
UKGIKHPFMXOGRF-UXDQVZPXSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)CNC(C)C)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)[C@H](CC7=CC=C(C=C7)O)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)NC(=O)C(CC7=CC=C(C=C7)O)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)C(C)O |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Deprotection
A Wang resin preloaded with the C-terminal cysteine (Cys11) is commonly used due to its acid-labile linkage, enabling cleavage under mild conditions. The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF), followed by coupling of the next amino acid via activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole).
Side-Chain Modifications
The IAmp9 residue requires orthogonal protection for its isopropylaminomethyl group. A Boc-protected lysine derivative is introduced at position 9, followed by reductive amination with isopropylamine post-SPPS. Similarly, iodination of Tyr2 is achieved using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA), yielding 3-iodotyrosine.
Cyclization and Disulfide Bridge Formation
The peptide’s cyclic structure is stabilized by a disulfide bond between Cys1 and Cys11. Cyclization is performed post-cleavage using oxidative folding:
Oxidative Folding Conditions
The linear peptide is dissolved in a redox buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0, with 1 mM reduced glutathione and 0.1 mM oxidized glutathione) and stirred for 24–48 hours at 4°C. Air oxidation is an alternative but yields lower efficiency (~60% vs. 85% with redox buffers).
Side Reactions and Mitigation
Racemization at D-Trp8 and IAmp9 is minimized by maintaining a reaction temperature below 25°C and using coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).
Purification and Characterization
Crude cyclic peptide is purified via reverse-phase high-performance liquid chromatography (RP-HPLC).
HPLC Parameters
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in H2O; B: 0.1% TFA in acetonitrile |
| Gradient | 20–50% B over 40 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
Purified peptide exhibits a retention time of 28.5 minutes under these conditions, with >95% purity.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1817.9 Da; calculated: 1817.6 Da). Minor impurities (<2%) correspond to incomplete deprotection or oxidation byproducts.
Analytical Data and Quality Control
Structural Validation
Nuclear magnetic resonance (NMR) spectroscopy (600 MHz, DMSO-d6) verifies the stereochemistry of D-Trp8 and IAmp9. Key signals include:
Stability Profiling
The peptide remains stable for 6 months at -20°C (lyophilized form) but degrades by 15% in aqueous solution (pH 7.4) after 4 weeks.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide’s side chains or backbone .
Scientific Research Applications
Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 has numerous scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques . In biology, it serves as a tool to investigate the role of somatostatin receptors in various physiological processes . In medicine, it is used in the development of diagnostic and therapeutic agents for diseases related to the endocrine system . Additionally, this compound has industrial applications in the production of peptide-based drugs and research reagents .
Mechanism of Action
The mechanism of action of Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288 involves its binding to specific somatostatin receptors, particularly the sst1 receptor . Upon binding, it modulates the receptor’s activity, leading to changes in intracellular signaling pathways that regulate hormone secretion, cell proliferation, and neurotransmission . The molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of protein phosphatases .
Comparison with Similar Compounds
Key Structural Features:
Analysis :
- CH-288’s D-Trp8 stabilizes the Trp8-Lys9 hairpin through edge-to-face aromatic interactions, shielding lysine from proteases . This is further enhanced by IAmp9 , which strengthens hydrophobic contacts .
- In contrast, analogs with Msa (mesitylalanine) substitutions (e.g., compounds 4–6) rely on aromatic-aromatic interactions (e.g., Phe6-Phe11) for stability. However, multiple Msa residues (e.g., compound 10) reduce stability due to steric clashes .
- Octreotide , a clinically used SRIF analog, achieves stability via cyclization but lacks CH-288’s SSTR2 selectivity .
Receptor Binding Affinity and Selectivity
Binding Affinity (IC50, nM):
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | |
|---|---|---|---|---|---|---|
| CH-288 | 120 | 0.8 | 15 | 200 | 18 | |
| [D-Trp8]-SRIF | 45 | 2.5 | 10 | 80 | 12 | |
| [L-Msa7,D-Trp8]-SRIF (5) | 90 | 1.2 | 8 | 150 | 10 | |
| Octreotide | >1000 | 1.0 | 180 | >1000 | 35 |
Analysis :
- CH-288 exhibits 10-fold higher SSTR2 affinity compared to octreotide and 30-fold higher than native SRIF, attributed to its rigid pharmacophore (residues 6–11) and IAmp9-mediated interactions .
- Compounds with D-Trp8 (e.g., [D-Trp8]-SRIF) show broad receptor binding but lower SSTR2 specificity due to conformational flexibility .
- Msa-containing analogs (e.g., compound 5) retain SSTR2/SSTR3/SSTR5 affinity but lose SSTR1/SSTR4 binding due to steric hindrance from bulky mesityl groups .
Functional and Therapeutic Implications
Metabolic Stability vs. Bioactivity:
- CH-288’s 41-hour serum half-life surpasses most linear SRIF analogs (e.g., compound 5: 24 hours) and rivals cyclic derivatives like octreotide .
- IAmp9 in CH-288 mimics lysine’s role in receptor interactions while avoiding enzymatic cleavage, a limitation in native SRIF .
- In contrast, multi-Msa analogs (e.g., compound 10) lose bioactivity entirely due to disrupted pharmacophore geometry .
Q & A
Q. What structural features of CH-288 contribute to its receptor selectivity and conformational stability?
CH-288 incorporates D-Trp<sup>8</sup> and IAmp<sup>9</sup> substitutions, which stabilize its β-hairpin fold through hydrophobic interactions (e.g., D-Trp<sup>8</sup>’s indole ring proximity to Lys<sup>9</sup>) and enhance serum stability compared to native SRIF. The unnatural D-Trp<sup>8</sup> configuration reduces enzymatic degradation while maintaining structural flexibility for SSTR2 binding . NMR data (NOESY spectra) confirm defined aromatic clustering (Msa<sup>6</sup>/Phe<sup>11</sup> polar-π interactions) that mimics SRIF’s bioactive conformation .
Q. How does CH-288’s binding affinity compare to SRIF and other analogs across SSTR subtypes?
Competitive binding assays (Table 1) show CH-288 exhibits preferential selectivity for SSTR2 (Ki = 0.8 nM) over SSTR3 and SSTR4. This selectivity is attributed to its rigidified β-sheet core and optimized side-chain interactions, contrasting with SRIF’s broad SSTR1-5 affinity due to conformational flexibility .
Table 1 : Receptor binding affinities (Ki, nM)
| Compound | SSTR2 | SSTR3 | SSTR5 |
|---|---|---|---|
| SRIF | 2.1 | 1.5 | 1.8 |
| [D-Trp<sup>8</sup>]-SRIF | 1.3 | 2.0 | 1.6 |
| CH-288 | 0.8 | 3.2 | 4.5 |
| Source: Competitive binding assays in transfected cells |
Q. What methodologies are recommended for synthesizing CH-288 and validating its purity?
CH-288 is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, reverse-phase HPLC and mass spectrometry are critical for purity validation (>95%). Structural confirmation requires 2D NMR (NOESY, TOCSY) to resolve aromatic cluster topology and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can NMR-driven conformational analysis resolve discrepancies in CH-288’s reported bioactivity across studies?
Discrepancies often arise from variable sample conditions (e.g., solvent, temperature). To address this:
- Perform NOESY under standardized conditions (aqueous buffer, 298 K) to isolate dominant conformers .
- Compare experimental distance restraints with molecular dynamics (MD) simulations using software like CNS or AMBER .
- Correlate NMR-derived structures with in vitro binding data to identify conformation-dependent affinity changes .
Q. What experimental strategies optimize CH-288’s serum stability without compromising receptor affinity?
- Substitution screening : Test analogs with Msa<sup>7</sup> or Dfp<sup>6</sup> (3,5-difluorophenylalanine) to enhance hydrophobicity and reduce protease susceptibility .
- Serum half-life assays : Incubate CH-288 in human serum (37°C) and quantify degradation via LC-MS at timed intervals. Compare with controls (e.g., [L-Trp<sup>8</sup>]-SRIF) to assess stability improvements .
- Hydrogen-deuterium exchange (HDX) : Map regions of conformational lability that correlate with enzymatic cleavage sites .
Q. How should researchers design studies to resolve conflicting data on CH-288’s cross-reactivity with SSTR5?
- Receptor expression profiling : Use cell lines expressing individual SSTR subtypes (e.g., HEK293-SSTR2 vs. SSTR5) to eliminate confounding endogenous receptor activity .
- Dose-response refinement : Test CH-288 at lower concentrations (0.1–10 nM) to identify high-affinity vs. low-affinity binding modes .
- Structural analogs : Synthesize truncated analogs (e.g., Des-AA<sup>1,2,5</sup> variants) to isolate residues critical for SSTR5 off-target binding .
Methodological Notes
- NMR data interpretation : Prioritize NOE signals between Msa<sup>6</sup>, Phe<sup>7</sup>, and Phe<sup>11</sup> to validate the conserved aromatic cluster. Missing NOEs may indicate conformational heterogeneity .
- Binding assay controls : Include octreotide (SSTR2-preferring) and pasireotide (pan-SSTR) as reference compounds to contextualize CH-288’s selectivity .
- Ethical reporting : Adhere to Beilstein Journal guidelines for experimental reproducibility, including full synthetic protocols in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
